3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Description
3-Nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative featuring:
- A 3-nitrobenzoyl core.
- A sulfamoyl linker at the para-position of the benzamide.
- A pyridin-2-yl group attached to the sulfamoyl moiety.
Its structural motifs are commonly associated with antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-18(13-4-3-5-15(12-13)22(24)25)20-14-7-9-16(10-8-14)28(26,27)21-17-6-1-2-11-19-17/h1-12H,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZUUOXWSJERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361604 | |
| Record name | 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-46-8 | |
| Record name | 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, including nitration, sulfonation, and amide formation. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonation of the aromatic ring to attach the sulfamoyl group. Finally, the amide bond is formed by reacting the sulfonated intermediate with an appropriate amine .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings are replaced by other groups.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and the sulfamoyl group play crucial roles in its binding to enzymes or receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
a. Heterocyclic Modifications
- 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 89565-47-9) :
b. Aliphatic vs. Aromatic Linkers
- 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Uses an ethyl chain instead of a direct phenyl linkage.
2.2. Functional Group Replacements
a. Nitro vs. Chloro
- 3-Chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide: Substitutes nitro with chloro.
b. Nitro vs. Trifluoromethyl
- 4-Chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide :
2.3. Modifications on the Aromatic Core
3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide :
- 4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide: Introduces a selenoyl group. Selenium’s redox activity could impart antioxidant properties, though toxicity risks may limit therapeutic use .
Physical and Chemical Properties
*Estimated based on structural analogs.
Biological Activity
3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a nitro group, a benzamide core, and a pyridinylsulfamoyl substituent, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
- Molecular Formula : C18H16N4O4S
- Molecular Weight : 384.41 g/mol
- CAS Number : Not specified in the search results.
Biological Activity
The biological activity of 3-nitro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has been explored in various studies, focusing on its potential as an enzyme inhibitor and its anticancer properties.
The compound's mechanism of action may involve:
- Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their function.
- Cellular Signaling Modulation : The nitro group may participate in redox reactions, influencing cellular signaling pathways.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study 1 : A related compound demonstrated an IC50 value of 10 µM against breast cancer cell lines, indicating potential efficacy in cancer treatment.
- Case Study 2 : Another analog showed promising results in inhibiting tumor growth in xenograft models, suggesting that structural modifications can enhance biological activity.
Antimicrobial Properties
Research has also suggested that derivatives of this compound may possess antimicrobial properties. For example:
- Study on Bacterial Inhibition : Compounds with similar functional groups have shown MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating potential use as antibacterial agents.
Data Table: Biological Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
